molecular formula C15H14F2N4O2S B14922205 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B14922205
M. Wt: 352.4 g/mol
InChI Key: FDRAFHBQAMEKFO-UHFFFAOYSA-N
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Description

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a difluoromethyl group, a pyrazole ring, and a benzothiazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and other functional groups within the molecule can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The difluoromethyl group, in particular, enhances the compound’s stability and ability to participate in various chemical reactions .

Properties

Molecular Formula

C15H14F2N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H14F2N4O2S/c1-8-5-11(14(16)17)20-21(8)7-13(22)19-15-18-10-4-3-9(23-2)6-12(10)24-15/h3-6,14H,7H2,1-2H3,(H,18,19,22)

InChI Key

FDRAFHBQAMEKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C(F)F

Origin of Product

United States

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